3-Chloro-4-fluoronitrobenzene

Overview

Description

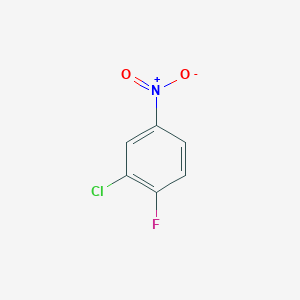

Chemical Structure and Molecular Data 3-Chloro-4-fluoronitrobenzene (CAS 350-30-1) is a halogenated nitroaromatic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol . Its IUPAC name is 2-chloro-1-fluoro-4-nitrobenzene, and its structure features a nitro group (-NO₂) at the para position, with chlorine and fluorine substituents at the meta and ortho positions, respectively . The compound’s SMILES notation is [O-][N+](=O)C1=CC=C(F)C(Cl)=C1, reflecting its planar aromatic ring with strong electron-withdrawing groups (EWGs) .

Synthesis Methods Industrial synthesis of this compound often involves halogen-exchange fluorination. For example, microwave irradiation (400 W, 10 minutes) of 3,4-dichloronitrobenzene with AlCl₃/SbCl₃ catalysts achieves a 97% yield, significantly faster than conventional heating . Another route employs catalytic hydrogenation of this compound using 1% Pt/C under mild conditions (50–100°C, 0.1–5 MPa H₂), yielding 3-chloro-4-fluoroaniline with >94% efficiency .

Applications

This compound is a critical intermediate in pharmaceuticals. For instance, it is used to synthesize:

- N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, a precursor for kinase inhibitors .

- 1,3-Oxazetidine derivatives for cancer therapy via nucleophilic substitution with N-methylpiperazine .

- Gefitinib impurities, highlighting its role in oncology drug development .

Physicochemical and Computational Insights

Density functional theory (DFT) studies reveal intramolecular charge transfer (ICT) regions and reactive electrophilic/nucleophilic sites, making it prone to metallic bonding and intermolecular interactions . Its nitro group enhances electrophilic substitution reactivity, while chlorine and fluorine sterically and electronically direct regioselectivity . Experimental data show a density of 1.58 g/cm³ and viscosity comparable to structural isomers like 3-chloro-2-fluoronitrobenzene .

Preparation Methods

Synthesis of 4-Fluoronitrobenzene: Precursor Preparation

The synthesis of 3-chloro-4-fluoronitrobenzene begins with the production of its precursor, 4-fluoronitrobenzene. This compound is synthesized via the nitration of fluorobenzene under controlled conditions:

Nitration of Fluorobenzene

Nitration is conducted using a mixed acid system (H₂SO₄/HNO₃/H₂O) at temperatures between 40°C and 70°C. Optimal sulfuric acid concentrations range from 70% to 78% by weight to minimize side reactions such as dinitration or isomerization . The reaction typically achieves a 98% yield of 4-fluoronitrobenzene with an isomeric purity of 85.2% para-substituted product .

Key Parameters:

Catalytic Chlorination of 4-Fluoronitrobenzene

The chlorination of 4-fluoronitrobenzene to this compound is a regioselective reaction requiring precise catalytic systems to avoid dichlorination or positional isomerism.

Catalytic Systems and Mechanisms

Two catalyst systems are industrially validated:

-

Iodine/Iron-Based Catalysts: Combinations such as iodine with ferric chloride (FeCl₃) or ferrous chloride (FeCl₂) enhance chlorination efficiency. Iron compounds act as Lewis acids, polarizing the chlorine molecule, while iodine facilitates electrophilic substitution at the meta position relative to the nitro group .

-

Iodine/Antimony-Based Catalysts: Antimony pentachloride (SbCl₅) or antimony trichloride (SbCl₃) paired with iodine achieves similar efficacy, particularly under milder temperatures .

Catalyst Loadings:

Reaction Conditions and Optimization

Chlorine gas is introduced at 50°C–70°C over 8–12 hours, with real-time monitoring to ensure complete consumption of the starting material . Solvents such as perchloroethylene may be used, though solvent-free systems are preferred for cost and simplicity.

Table 1: Representative Chlorination Results from Patent US4898996A

| Example | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|---|---|

| 1 | FeCl₃ + I₂ | 60–70 | 99 | 98.1 | 1.4 (dichloro) |

| 2 | SbCl₅ + I₂ | 60–70 | 99 | 97.6 | 1.6 (dichloro) |

| 3 | FeCl₃ + ICl | 60–70 | 98 | 97.7 | 2.3 (dichloro) |

| 4 | Iron powder + I₂ | 60–70 | 99 | 97.6 | 2.4 (dichloro) |

| 5 | Sb + I₂ | 60–70 | 98 | 97.3 | 2.7 (dichloro) |

Comparative Analysis of Catalytic Efficiency

Role of Iodine in Selectivity

Iodine is critical for directing chlorination to the meta position. Comparative experiments without iodine resulted in <1% yield of the desired product, even at elevated temperatures (125°C–135°C) . The absence of iodine led to uncontrolled chlorination and significant residual starting material.

Purification and Industrial Refinement

Crude this compound is purified via fractional distillation or crystallization. Industrial processes typically achieve ≥98% purity without additional steps, though distillation under reduced pressure (100°C–150°C, 10–20 mmHg) further reduces dichloro impurities to <1% .

Applications and Downstream Processing

The primary application of this compound is its reduction to 3-chloro-4-fluoroaniline, a precursor for herbicides and antimicrobial agents. Catalytic hydrogenation using Pt/C under hydrogen pressure (0.5 MPa, 60°C) achieves near-quantitative conversion .

Scientific Research Applications

3-Chloro-4-fluoronitrobenzene is used in the synthesis of various pharmaceuticals, including antibiotics like ciprofloxacin and norfloxacin . It is also an important intermediate in the production of agrochemicals, such as herbicides and fungicides . Additionally, it is used in the synthesis of dyes and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoronitrobenzene primarily involves its role as an intermediate in chemical reactions. It undergoes reduction to form 3-chloro-4-fluoroaniline, which can then participate in further chemical transformations to produce various bioactive compounds . The molecular targets and pathways involved depend on the specific end products synthesized from this intermediate .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key halogenated nitrobenzenes are compared in Table 1 :

Substituent Impact on Reactivity :

- Electron-Withdrawing Effects : Chlorine and fluorine decrease electron density at the aromatic ring, accelerating nucleophilic substitution but hindering electrophilic reactions. Bromine’s larger size in 3-bromo-4-chloronitrobenzene increases steric hindrance, reducing hydrogenation rates compared to chloro-fluoro analogs .

- Positional Isomerism : 3-Chloro-2-fluoronitrobenzene (Cl at meta, F at ortho) exhibits distinct regioselectivity in substitution reactions due to altered charge distribution .

Reactivity in Key Reactions

Hydrogenation Efficiency :

this compound achieves >94% conversion to 3-chloro-4-fluoroaniline under Pt/C catalysis , whereas 4-fluoronitrobenzene (lacking Cl) requires harsher conditions due to reduced nitro group activation .

Nucleophilic Substitution: In pharmaceutical syntheses, this compound reacts with 2-pyridinemethanol under mild alkaline conditions, whereas 3-bromo-4-chloronitrobenzene requires higher temperatures due to Br’s lower leaving-group ability .

Computational and QSAR Insights

- QSAR Parameter: this compound scores 0.8 in predictive models, reflecting moderate bioactivity compared to 1-bromo-2-nitrobenzene (0.75) and 4-chloro-3-methylphenol (0.8) .

Biological Activity

3-Chloro-4-fluoronitrobenzene (CAS Number: 350-30-1) is a significant compound in organic chemistry, particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article delves into its biological activity, focusing on its applications, toxicity, and the mechanisms through which it exerts its effects.

This compound is characterized by its molecular structure, which includes a nitro group (-NO2), a chloro group (-Cl), and a fluoro group (-F) attached to a benzene ring. The compound is typically synthesized through the chlorination of 4-fluoronitrobenzene under specific conditions to yield high purity and yield .

Biological Applications

Pharmaceutical Intermediates:

this compound serves as a precursor in the synthesis of several important drugs:

- Gefitinib: An anticancer drug used primarily for non-small cell lung cancer treatment, where this compound is transformed into 3-chloro-4-fluoroaniline .

- Norfloxacin: An antibiotic that benefits from the compound's role in its synthesis, highlighting its importance in medicinal chemistry .

Agricultural Chemicals:

The compound is also utilized in the production of fluorinated herbicides and fungicides, demonstrating its versatility beyond pharmaceuticals .

Toxicological Profile

The biological activity of this compound extends to its toxicity profile. Studies indicate that compounds with nitro groups can exhibit significant toxic effects, particularly through mechanisms such as reactive oxygen species (ROS) generation and DNA damage:

- Toxicity Mechanisms: The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxicity .

- Environmental Impact: Assessments of its environmental fate highlight concerns regarding persistence and bioaccumulation potential, which necessitate careful handling and regulation .

Case Studies and Research Findings

A series of studies have investigated the biological activity and toxicology of this compound:

Q & A

Q. Basic: What are the standard synthetic routes for 3-chloro-4-fluoronitrobenzene, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 3-chloro-4-fluorobenzene derivatives with nitric acid under controlled nitration conditions. For example, in pharmaceutical intermediate synthesis, substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaOH) with 2-pyridinemethanol yield nitrobenzene derivatives, followed by reduction using iron powder in acidic media .

Optimization Parameters:

- Temperature: Maintain 323–333 K to balance reaction rate and side-product formation.

- Catalyst Loading: Pd-Fe/TiO₂ catalysts (0.26 g per 0.1 mol substrate) enhance hydrogenation efficiency .

- Solvent Choice: Ethanol is preferred for hydrogenation due to its polarity and miscibility .

Q. Basic: What are the key physicochemical properties of this compound, and how are they experimentally validated?

Answer:

Key properties include:

- Molecular Formula: C₆H₃ClFNO₂ (MW: 175.545 g/mol) .

- Melting Point: 40–45°C .

- Structural Data: Validated via NMR (¹H: 7.235–8.306 ppm; ¹³C: 117–164.59 ppm experimentally) and X-ray crystallography .

Validation Methods: - Spectroscopy: Compare computed DFT/HF NMR shifts (e.g., B3LYP/6-311++G(d,p) methods) with experimental data to confirm structural accuracy .

- Chromatography: HPLC or GC-MS to assess purity (>95% by HPLC) .

Q. Advanced: How do reaction kinetics and catalyst design influence the hydrogenation of this compound?

Answer:

Pd-Fe/TiO₂ catalysts exhibit pseudo-first-order kinetics for nitro-group reduction. Key findings include:

- Catalyst Dosage: 0.26 g catalyst per 0.1 mol substrate achieves >90% conversion in 2 hours at 323 K .

- Temperature Dependence: Conversion increases from 298 K to 323 K, plateauing beyond 323 K due to thermal decomposition .

Kinetic Equation:

Where = 0.0125 min⁻¹ (at 323 K) and partial pressure = 0.1 MPa .

Q. Advanced: How can computational methods resolve discrepancies in experimental data for this compound?

Answer:

Density Functional Theory (DFT) and Hartree-Fock (HF) simulations validate structural and reactive properties:

- NMR Shifts: Computed ¹³C shifts (DFT: 141.83–186.39 ppm; HF: 129.74–174.37 ppm) align with experimental ranges (117–164.59 ppm) .

- Reactivity Sites: Frontier Molecular Orbital (FMO) analysis identifies electrophilic regions (nitro group) and nucleophilic sites (chlorine-adjacent carbons) .

Table 1: Computational vs. Experimental Data Comparison

| Property | Experimental Range | DFT Calculation | HF Calculation |

|---|---|---|---|

| ¹H NMR (ppm) | 7.235–8.306 | 6.8397–9.0368 | 6.1242–8.3213 |

| ¹³C NMR (ppm) | 117–164.59 | 141.83–186.39 | 129.74–174.37 |

| Dipole Moment (Debye) | N/A | 4.12 | 3.98 |

Q. Advanced: How should researchers address contradictions in physicochemical data reliability for this compound?

Answer:

Data reliability categories (e.g., "Reliable with Restriction") guide critical evaluation:

- High Reliability: Studies compliant with OECD/US EPA guidelines (e.g., NIST’s thermodynamic data) .

- Moderate Reliability: Pre-GLP studies with minor deviations (e.g., solvent variations in catalytic studies) .

Mitigation Strategies: - Cross-validate using multiple methods (e.g., EPI Suite estimations vs. experimental LC50 values) .

- Prioritize peer-reviewed computational studies (e.g., DFT-based reactivity analyses) over handbook estimates .

Q. Advanced: What analytical challenges arise in characterizing reactive intermediates derived from this compound?

Answer:

Key challenges include:

- Instability of Intermediates: Aniline derivatives (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) require inert atmospheres to prevent oxidation .

- Detection Limits: LC-MS/MS with electrospray ionization (ESI) achieves sub-ppm detection for nitroso byproducts .

Methodology: - In Situ Monitoring: Use FTIR or Raman spectroscopy to track nitro-group reduction kinetics .

- Isolation Techniques: Flash chromatography (silica gel, hexane/EtOAc) purifies intermediates >95% purity .

Properties

IUPAC Name |

2-chloro-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHCXXYPSYMICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049278 | |

| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-30-1 | |

| Record name | 3-Chloro-4-fluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 350-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-FLUORO-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6U84X075 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.